2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide
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Description
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O4 and its molecular weight is 483.568. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Quinoline derivatives exhibit interesting structural properties and potential for forming salt and inclusion compounds. For instance, studies have shown that quinoline-based amides can form gels or crystalline solids upon treatment with different mineral acids, influenced by the nature of the acid anions (Karmakar, Sarma, & Baruah, 2007). Such compounds can also engage in host-guest interactions, displaying enhanced fluorescence properties, which could be leveraged for sensing applications.
Synthesis Techniques
The synthesis of quinoline derivatives involves various methodologies, including multi-component reactions that enable the creation of novel compounds. For example, a study described the synthesis of α-(acyloxy)-α-(quinolin-4-yl)acetamides using a three-component reaction involving isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, yielding compounds with potential biological activities (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Potential Therapeutic Applications
While direct therapeutic applications of 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide are not detailed in available research, related compounds have been explored for their therapeutic potential. For instance, anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects, suggesting a potential avenue for drug development (Ghosh et al., 2008).
Antimicrobial and Antitubercular Activity
Quinoline derivatives have demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings indicate that quinoline-based compounds could serve as promising candidates for developing new antitubercular therapeutics (Pissinate et al., 2016; Giacobbo et al., 2017).
properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-19(2)20-8-10-24(11-9-20)31-28(33)18-32-25-16-27-26(35-12-13-36-27)15-21(25)14-22(29(32)34)17-30-23-6-4-3-5-7-23/h3-11,14-16,19,30H,12-13,17-18H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHXAVUIEGMEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide |
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